molecular formula C15H9ClF2N2O2S B14928065 2-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide

2-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B14928065
M. Wt: 354.8 g/mol
InChI Key: NSZWYGPFVOUQIF-UHFFFAOYSA-N
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Description

2-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide is a chemical compound with the molecular formula C15H9ClF2N2O2S It is known for its unique structure, which includes a benzothiazole ring substituted with a difluoromethoxy group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and difluoromethoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]benzamide
  • 2-chloro-N-[6-(methoxy)-1,3-benzothiazol-2-yl]benzamide
  • 2-chloro-N-[6-(ethoxy)-1,3-benzothiazol-2-yl]benzamide

Uniqueness

2-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H9ClF2N2O2S

Molecular Weight

354.8 g/mol

IUPAC Name

2-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide

InChI

InChI=1S/C15H9ClF2N2O2S/c16-10-4-2-1-3-9(10)13(21)20-15-19-11-6-5-8(22-14(17)18)7-12(11)23-15/h1-7,14H,(H,19,20,21)

InChI Key

NSZWYGPFVOUQIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F)Cl

Origin of Product

United States

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